Azido-PEG12-acid

Descripción general

Descripción

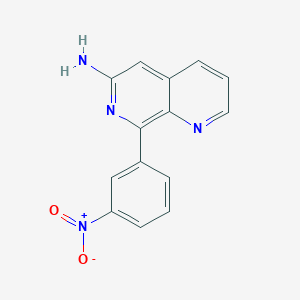

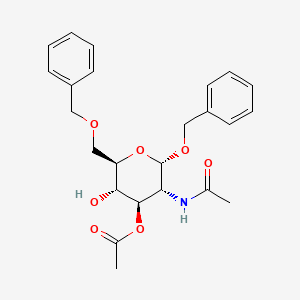

Azido-PEG12-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound can be synthesized using various methods. It has been used as a starting material for the synthesis of oligonucleotides with 3’-terminal azide . The azide group can react with alkyne, BCN, DBCO via Click Chemistry .Molecular Structure Analysis

The molecular formula of this compound is C27H53N3O14 . It has a molecular weight of 643.7 g/mol . The InChIKey of this compound is DYFODOGACDHUBQ-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 643.7 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 16 . It has a Rotatable Bond Count of 39 . The Topological Polar Surface Area is 162 Ų .Aplicaciones Científicas De Investigación

Cell Adhesion, Migration, and Shape Change

Azido-[polylysine-g-PEG], a cell-repellent APP, is utilized in creating substrates for dynamically controlled cell adhesion. This technique, by adding functional peptides to culture medium, rapidly triggers cell adhesion and supports diverse applications, including tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).

Site-specific PEGylation of Proteins

A methodology for site-specific PEGylation of proteins involves the incorporation of para-azidophenylalanine into proteins in yeast. The azido group engages in a cycloaddition reaction with an alkyne derivatized PEG reagent, enabling selective PEGylation of proteins, with potential therapeutic applications (Deiters et al., 2004).

Drug Delivery Applications

Azido-PEGs are used in the development of polyvinylpyrrolidone/stearic acid-PEG nanoparticles for antiviral drug delivery. Such nanoparticles improve cellular internalization, suggesting their potential in HIV/AIDS therapy (Joshy et al., 2017).

Synthesis of Azido-terminated Heterobifunctional PEGs

Azido-terminated heterobifunctional PEG derivatives with primary amine and carboxyl end groups have been synthesized. These derivatives can conjugate with various ligands through "click chemistry," facilitating their use in biomedical applications (Hiki & Kataoka, 2007).

Microwave-assisted Click Chemistry for Functionalized Copolymers

Azido-carrying biodegradable polymers, developed via ring-opening polymerization and postfunctionalization, are employed in drug delivery. This study demonstrates the utility of microwave-assisted click chemistry in creating functionalized copolymers for drug conjugation (Hu et al., 2013).

Synthesis and End-group Quantification of Functionalized PEG Azides

A study focuses on the synthesis of azido-functionalized PEG derivatives for conjugation chemistry and targeted drug delivery. The research also offers a method for easy quantification of azide incorporation in PEG polymers (Semple et al., 2016).

Bioconjugation of Biotin to Polymeric Micelles

Azido-containing amphiphilic triblock copolymers are used for in situ click chemistry to conjugate biotin to micelles. This results in functional interfaces between hydrophilic shells and hydrophobic cores, demonstrating bioavailability to avidin (Wang et al., 2009).

Vibrational Signaling in Azido-PEG Compounds

The study on azido-PEG-succinimide ester oligomers reveals that excitation of the azido group can lead to energy transport in molecules, a phenomenon with potential applications in molecular electronics and biochemistry (Lin & Rubtsov, 2012).

Heterobifunctional Linkers for Molecular Probes

Azido amine linkers have been synthesized for the conjugation of ligands to molecular probes. This process is applicable to various PEG derivatives and aids in studying carbohydrate-binding proteins (Bertozzi & Bednarski, 1991).

IR Probes in Protein Structure and Dynamics

Azidohomoalanine, an azido-bearing nonnatural amino acid, serves as a high-sensitivity IR probe of protein structure, folding, and electrostatic effects. Its absorbance is sensitive to the environment and can be incorporated into proteins using simple expression systems (Taskent-Sezgin et al., 2010).

Mecanismo De Acción

Target of Action

Azido-PEG12-acid is a monodisperse PEG containing an azide group with a terminal carboxylic acid . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The azide group in this compound reacts with alkyne, BCN, or DBCO groups in target molecules via Click Chemistry to form a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its absorption and distribution within the body

Result of Action

The result of this compound’s action is the formation of stable triazole linkages and amide bonds with target molecules . This can lead to alterations in the structure and function of these molecules, potentially influencing cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the reaction of the compound’s terminal carboxylic acid with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability could be influenced by the hydration status of the environment .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The azide group of Azido-PEG12-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU . This makes this compound a versatile linker in bioconjugation reactions, enabling it to interact with a variety of enzymes, proteins, and other biomolecules.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its ability to form stable triazole linkages via Click Chemistry . This allows it to bind to various biomolecules, potentially influencing enzyme activity, gene expression, and other molecular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its conjugation with other molecules. Its hydrophilic PEG spacer could potentially affect its localization or accumulation .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFODOGACDHUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H53N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)

![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)

![2-[4-(Phenylmethoxy)phenoxy]acetyl chloride](/img/structure/B3040469.png)